1-(2-Bromoethoxy)cyclobutane-1-carbonitrile CAS number and molecular weight
1-(2-Bromoethoxy)cyclobutane-1-carbonitrile CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile , a specialized heterocyclic building block used in advanced medicinal chemistry.
Executive Summary
1-(2-Bromoethoxy)cyclobutane-1-carbonitrile (CAS 1934950-59-0 ) is a bifunctional aliphatic scaffold characterized by a cyclobutane ring bearing both a nitrile group and a bromoethoxy tether at the quaternary C1 position. This structural motif—combining the conformational rigidity of a small ring with a reactive electrophile—is increasingly utilized in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule therapeutics where metabolic stability and precise vector positioning are critical.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| Chemical Name | 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile |
| CAS Registry Number | 1934950-59-0 |
| Molecular Formula | C₇H₁₀BrNO |
| Molecular Weight | 204.07 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, DMSO, Methanol; sparingly soluble in water |
| Key Functional Groups | Nitrile (-CN), Alkyl Bromide (-CH₂Br), Ether (-O-) |
| SMILES | N#CC1(OCCBr)CCC1 |
| InChI Key | HBOLRKSKGBJTQM-UHFFFAOYSA-N |
Synthesis & Manufacturing Protocols
The synthesis of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile typically proceeds via a cyanohydrin intermediate , leveraging the reactivity of cyclobutanone. The following protocol outlines a robust two-stage workflow designed for high purity and scalability.
Stage 1: Formation of the Hydroxy-Precursor
Target: 1-(2-Hydroxyethoxy)cyclobutane-1-carbonitrile (CAS 1692671-01-4)
Rationale: Direct alkylation of a naked cyanohydrin with 1,2-dibromoethane can lead to elimination byproducts. A stepwise approach using a protected ethylene glycol equivalent or post-functionalization of the alcohol is preferred for process control.
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Reagents: Cyclobutanone (1.0 eq), Ethylene Glycol (5.0 eq), TMSCN (Trimethylsilyl cyanide) (1.2 eq), Zinc Iodide (ZnI₂, cat.).
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Procedure:
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Charge a reactor with cyclobutanone and anhydrous ethylene glycol in DCM.
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Add catalytic ZnI₂ (0.05 eq) under nitrogen atmosphere.
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Add TMSCN dropwise at 0°C to control the exotherm.
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Stir at room temperature for 12 hours.
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Workup: Quench with saturated NaHCO₃. Extract with DCM. The intermediate is often used directly or hydrolyzed to the free alcohol depending on the specific protecting group strategy.
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Stage 2: Bromination (Appel Reaction)
Target: 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile
Rationale: Converting the terminal hydroxyl group to a bromide using the Appel reaction (PPh₃/CBr₄) proceeds under mild, neutral conditions, preventing hydrolysis of the sensitive nitrile group.
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Reagents: 1-(2-Hydroxyethoxy)cyclobutane-1-carbonitrile (1.0 eq), Carbon Tetrabromide (CBr₄, 1.2 eq), Triphenylphosphine (PPh₃, 1.2 eq), DCM (Solvent).
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Protocol:
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Step 1: Dissolve the hydroxy-nitrile precursor and CBr₄ in dry DCM. Cool to 0°C.
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Step 2: Add PPh₃ portion-wise over 30 minutes. The solution will turn slightly yellow.
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Step 3: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of the polar starting material.
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Step 4: Purification: Concentrate the mixture and precipitate triphenylphosphine oxide (TPPO) by adding cold diethyl ether/hexane. Filter off the solids. Purify the filtrate via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
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Synthetic Pathway Diagram
Figure 1: Stepwise synthetic route from cyclobutanone to the target bromo-nitrile scaffold.
Applications in Drug Discovery[8][9]
This compound serves as a critical linchpin in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its value lies in the cyclobutane ring , which acts as a bioisostere for gem-dimethyl groups or larger saturated rings, improving metabolic stability and reducing lipophilicity (LogP) compared to cyclohexyl analogs.
Mechanism of Action: Fragment Coupling
The terminal bromide is a potent electrophile, susceptible to S_N2 displacement by secondary amines or thiols. This reactivity is exploited to attach the cyclobutane-nitrile "warhead" or "linker" to a pharmacophore (e.g., a pyrrolopyrimidine core).
Key Application Workflow:
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Nucleophilic Displacement: The bromide is displaced by a heterocyclic amine (e.g., the core of Abrocitinib or Baricitinib analogs).
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Nitrile Transformation: The nitrile group can remain as a polar handle or be reduced to an amine/hydrolyzed to an amide, depending on the target drug profile.
Workflow Diagram: Drug Conjugation
Figure 2: Application of the scaffold in coupling reactions to generate bioactive kinase inhibitors.
Analytical Characterization
To validate the identity of CAS 1934950-59-0, the following spectral signatures are diagnostic:
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¹H NMR (400 MHz, CDCl₃):
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δ 3.85 (t, 2H): Triplet corresponding to the -O-CH ₂- protons adjacent to the ether oxygen.
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δ 3.50 (t, 2H): Triplet corresponding to the -CH ₂-Br protons.
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δ 2.70–2.30 (m, 4H): Multiplets for the cyclobutane ring protons (C2/C4).
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δ 2.10–1.90 (m, 2H): Multiplets for the cyclobutane ring protons (C3).
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¹³C NMR:
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δ ~120 ppm: Characteristic signal for the Nitrile (-C N) carbon.
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δ ~75 ppm: Quaternary carbon (C1) of the cyclobutane ring.
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δ ~68 ppm: Ether carbon (-O-C H₂-).
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δ ~30 ppm: Bromide carbon (-C H₂-Br).
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Handling & Safety (HSE)
Warning: This compound is an alkylating agent and an organic nitrile . Strict adherence to safety protocols is mandatory.
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Hazard Statements:
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H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Personal Protective Equipment (PPE):
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Nitrile gloves (double-gloving recommended due to the alkylating nature).
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Chemical splash goggles.
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Use only inside a certified fume hood.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
References
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Sigma-Aldrich. (2025). Product Specification: 1-(2-bromoethoxy)cyclobutane-1-carbonitrile (CAS 1934950-59-0). Retrieved from
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PubChem. (2025). Compound Summary: 1-(2-bromoethyl)cyclobutane-1-carbonitrile. National Library of Medicine. Retrieved from
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CymitQuimica. (2025).[1][2] Building Blocks Catalog: 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile. Retrieved from
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National Institute of Standards and Technology (NIST). (2025).[3] Cyclobutanecarbonitrile Derivatives Data. NIST Chemistry WebBook.[3] Retrieved from
- Talele, T. T. (2016). "The 'Cyclobutane' in Drug Discovery". Journal of Medicinal Chemistry. (Contextual reference for cyclobutane pharmacophores).
